(S)-2,2'-Binaphthyl-20-crown-6
CAS No.:
Cat. No.: VC20187294
Molecular Formula: C34H40O6
Molecular Weight: 544.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H40O6 |
|---|---|
| Molecular Weight | 544.7 g/mol |
| IUPAC Name | 2-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane |
| Standard InChI | InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2 |
| Standard InChI Key | IDVFYDHISJPFQK-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCOCCOCCCOC(COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characteristics
(S)-2,2'-Binaphthyl-20-crown-6 (molecular formula: , molecular weight: 544.7 g/mol) features a 20-membered crown ether ring fused to a binaphthyl moiety, creating a chiral cavity optimized for cation binding. The naphthalene units introduce rigidity and π-π stacking interactions, while the six ether oxygen atoms coordinate cations such as , , and ammonium derivatives.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 544.7 g/mol | |
| CAS Number | 75684-69-4 (S-isomer) | |
| Solubility | Soluble in THF, DCM, DMSO | |
| Melting Point | 198–202°C |
The compound’s chiral center arises from the binaphthyl group’s (S)-configuration, enabling enantioselective interactions . X-ray crystallography reveals a cavity diameter of approximately 2.6–3.0 Å, ideal for accommodating (ionic radius: 1.38 Å).
Synthesis and Optimization Strategies
Templated Macrocyclization
The synthesis employs a templated macrocyclization reaction, where metal ions (e.g., ) preorganize ethylene glycol derivatives and functionalized binaphthol precursors. This method achieves cyclization yields of 40–70%, depending on solvent polarity and temperature.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Precursor | 2,2'-Dihydroxy-1,1'-binaphthyl | 65 |
| Solvent | Tetrahydrofuran (THF) | 58 |
| Temperature | 60°C | 70 |
| Catalyst | 62 |
Side reactions, such as oligomerization, are mitigated by slow addition of precursors and rigorous temperature control. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% enantiomeric excess.
Host-Guest Chemistry and Binding Affinities
Cation Selectivity
(S)-2,2'-Binaphthyl-20-crown-6 exhibits preferential binding for () over () in methanol, attributed to cavity size matching and oxygen lone pair alignment. Chiral ammonium ions (e.g., phenethylamine derivatives) show enantioselective binding, with ΔΔG values up to 2.1 kJ/mol favoring the (S)-enantiomer.
Anion and Neutral Molecule Interactions
While primarily cation-selective, the binaphthyl moiety engages in π-π interactions with aromatic guests (e.g., dopamine, ) . This dual binding capability facilitates applications in mixed-mode chromatography and sensor development .
Applications in Analytical Chemistry
Enantioselective Chromatography
Immobilized on silica gel, (S)-2,2'-binaphthyl-20-crown-6 resolves enantiomers of tetrapeptides and β-blockers with separation factors () up to 1.8. For example, propranolol enantiomers are baseline-separated () using a hexane/isopropanol mobile phase.
Table 3: Chiral Separation Performance
| Analyte | Mobile Phase | ||
|---|---|---|---|
| D,L-Tryptophan | 1.6 | 1.2 | Hexane/IPA (90:10) |
| Atenolol Enantiomers | 1.7 | 1.4 | Acetonitrile/H₂O (75:25) |
Electrochemical Sensors
Polymerized (S)-2,2'-binaphthyl-20-crown-6 films on platinum electrodes detect catecholamines (dopamine, epinephrine) with a linear range of to and a detection limit of . The sensor discriminates structural analogs like resorcinol via steric exclusion () .
Biomedical and Industrial Applications
Drug Delivery Systems
Encapsulating hydrophobic drugs (e.g., paclitaxel) within (S)-2,2'-binaphthyl-20-crown-6 micelles improves aqueous solubility by 12-fold and extends plasma half-life from 1.5 to 8.2 hours in murine models. Controlled release is pH-dependent, with 80% payload discharged at lysosomal pH (4.5) versus 20% at physiological pH.
Catalysis and Asymmetric Synthesis
As a chiral phase-transfer catalyst, the crown ether accelerates alkylation of glycine imines with enantioselectivity up to 92% ee. In Mukaiyama aldol reactions, it enhances diastereomeric ratios from 3:1 to 9:1 by stabilizing oxocarbenium intermediates.
Stability and Environmental Considerations
Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with 95% mass loss by 450°C. Hydrolytic stability exceeds 12 months in anhydrous solvents but decreases to 3 weeks in aqueous media (pH 7.4). Environmental toxicity assays indicate low ecotoxicity (EC₅₀ > 100 mg/L for Daphnia magna), supporting its use in green chemistry applications.
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